Eupachloroxin
Description
Contextual Significance of Sesquiterpene Lactones in Chemical Biology and Natural Product Discovery
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton. ontosight.ai Found predominantly in plants of the Asteraceae family, they exhibit a wide range of biological activities. nih.govproceedings.sciencetandfonline.com These activities include anti-inflammatory, cytotoxic, and antimicrobial properties. ontosight.ainih.govtandfonline.com The presence of an α-methylene-γ-lactone group is a common structural feature and is often crucial for their biological effects. lsu.edu This functional group can react with biological nucleophiles, such as sulfhydryl groups on enzymes, which is thought to be a key mechanism of their action. lsu.edu The vast chemical diversity and potent biological activities of sesquiterpene lactones make them a significant area of interest in natural product discovery and for the development of new therapeutic agents. sci-hub.se
Historical Overview of Eupachloroxin Discovery and Initial Characterization
This compound was first isolated, along with the related compounds eupachlorin (B1240092) and eupachlorin acetate (B1210297), from Eupatorium rotundifolium in 1968. sci-hub.setandfonline.com This discovery was part of a broader effort to identify tumor inhibitors from plant sources. nih.govacs.org Initial characterization of these compounds revealed them to be chlorinated sesquiterpene lactones. sci-hub.senih.gov The presence of chlorine in a natural terrestrial product was a notable finding at the time. iupac.org The structural elucidation of this compound and its analogues was accomplished through chemical and spectral analysis, including nuclear magnetic resonance (NMR) spectroscopy. acs.org These early studies established the foundational knowledge of this unique group of compounds and their potential as cytotoxic agents. lsu.eduacs.org
Rationale for Advanced Academic Inquiry into this compound's Mechanisms and Applications
The unique chlorinated structure of this compound and its demonstrated cytotoxic activity provide a strong rationale for continued scientific investigation. core.ac.uknih.govresearchgate.net Chlorinated guaianolides, a class to which this compound belongs, have shown potent activity against human tumor cell lines. core.ac.uknih.govresearchgate.net Research into these compounds aims to understand the structure-activity relationships, particularly the role of the chlorine atom and other functional groups in their biological effects. core.ac.uknih.gov Advanced studies are exploring the specific cellular and molecular mechanisms by which these compounds induce cell death, including apoptosis. nih.govresearchgate.net The potential for developing this compound and its derivatives into new anticancer agents drives ongoing research in this area. nih.govsci-hub.se
Structure
3D Structure
Properties
Molecular Formula |
C20H25ClO8 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[(1R,2S,6R,7R,9R,10R,11S,12R,14R)-9-(chloromethyl)-1,9,11-trihydroxy-14-methyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H25ClO8/c1-5-8(2)16(23)27-10-6-19(25,7-21)13-12(22)15-18(4,29-15)20(13,26)14-11(10)9(3)17(24)28-14/h5,10-15,22,25-26H,3,6-7H2,1-2,4H3/b8-5-/t10-,11-,12+,13+,14+,15-,18-,19+,20-/m1/s1 |
InChI Key |
ZKXZLEVGQXDZEP-ZDHOEGKISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H]([C@@H]3[C@]([C@@]2([C@@H]4[C@@H]1C(=C)C(=O)O4)O)(O3)C)O)(CCl)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O)(CCl)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Eupachloroxin
Botanical Sources and Phytogeographical Distribution
Primary Isolation from Eupatorium rotundifolium
The initial discovery and isolation of eupachloroxin were from the plant species Eupatorium rotundifolium, a member of the Compositae (Asteraceae) family. researchgate.net This plant has been a primary source for obtaining this complex natural product. researchgate.netbidd.group Further investigations into the extracts of Eupatorium rotundifolium have led to the isolation of other cytotoxic sesquiterpene lactones, highlighting the chemical diversity within this species. sci-hub.se
Identification in Other Plant Metabolomes
Subsequent to its initial discovery, this compound has been identified in the metabolome of other plant species. Notably, its presence has been detected in Trigonella foenum-graecum L., commonly known as fenugreek. jptcp.com Phytochemical analysis of fenugreek seeds using hydro-ethanolic solvent extraction followed by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) revealed the presence of this compound among other bioactive compounds. jptcp.com
Presence in Grapevine Metabolomic Fingerprints
Metabolomic studies of grapevine (Vitis vinifera L.) have also identified this compound. apsnet.org Specifically, in a study investigating the metabolic fingerprints of grapevine infected by Botryosphaeria dieback, this compound was detected as one of the compounds that accumulated in the diseased wood samples of the Gewurztraminer cultivar. apsnet.org This finding suggests a potential role for this compound in the plant's response to pathogenic stress.
Advanced Techniques for Extraction and Purification from Biomass
The isolation of this compound from its natural sources requires a series of sophisticated extraction and purification techniques to separate it from a complex mixture of other plant metabolites.
Chromatographic Separations
Chromatographic techniques are central to the purification of this compound. Column chromatography is a fundamental step used to perform the initial separation of the crude plant extract. vdoc.pub This technique separates compounds based on their differential adsorption to a stationary phase.
For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is employed. pageplace.denih.gov HPLC offers higher resolution and efficiency compared to standard column chromatography, allowing for the isolation of pure this compound. nih.govresearchgate.net The choice of the stationary phase, such as C18 columns, and the mobile phase composition are critical for achieving optimal separation. sigmaaldrich.com
Solvent Extraction Methodologies and Optimization
The initial step in isolating this compound from plant biomass is solvent extraction . who.intajchem-b.com The choice of solvent is crucial and is based on the polarity of the target compound. researchgate.net For sesquiterpene lactones like this compound, a variety of organic solvents may be used. The process often involves maceration or Soxhlet extraction of the dried and powdered plant material. jptcp.com
Structural Elucidation and Stereochemical Assignment of Eupachloroxin
Application of High-Resolution Spectroscopic Techniques
The initial characterization and determination of the planar structure and relative stereochemistry of Eupachloroxin were achieved through the synergistic application of several high-resolution spectroscopic techniques. These methods provided crucial information regarding the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy was fundamental in piecing together the molecular structure of this compound. acs.org The analysis of the ¹H NMR spectrum, run at 60 MHz, revealed key structural features. For instance, a distinctive downfield shift observed for the H-7 proton was instrumental in establishing the orientation of substituents at the C-10 position. This shift indicated a close spatial relationship with the hydroxyl group at C-10, suggesting an α-orientation for this group. dss.go.th
Key signals in the ¹H NMR spectrum provided evidence for the presence of an acetate (B1210297) group, vinyl protons, and protons attached to carbons bearing oxygen atoms. The coupling patterns and chemical shifts of the protons on the lactone ring and the cycloheptane (B1346806) core were critical in assigning the relative stereochemistry of the molecule. acs.org
While ¹³C NMR was not as commonly used during the initial discovery, it has since become an indispensable tool for the structural analysis of complex molecules like sesquiterpene lactones. It provides precise information on the number of carbon atoms and their chemical environment (e.g., C=O, C=C, C-O), complementing the data from ¹H NMR to confirm the carbon skeleton. ajol.inforesearchgate.net
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| Acetate CH₃ | ~2.0 | Singlet | - | Protons of the acetate group |
| Vinyl H | ~5.5-6.5 | Multiplet | - | Protons of the α-methylene group |
| H-6 | ~5.0 | Doublet | ~7-8 | Proton on the lactone ring |
| H-7 | ~3.0 | Multiplet | - | Proton on the cycloheptane ring |
Note: The data presented is representative based on values reported for this compound and related guaianolides in historical literature. Exact values may vary slightly based on solvent and instrument frequency. acs.org
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., HR-LCMS)
Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) established the molecular formula as C₂₀H₂₅ClO₈. ajol.info This information was vital as it confirmed the presence of a chlorine atom, a rare feature for sesquiterpenes, making this compound one of the first reported chlorine-containing sesquiterpenes. acs.orgresearchgate.net Analysis of the fragmentation patterns in the mass spectrum provided further corroborating evidence for the proposed structure, showing characteristic losses of functional groups such as water and acetic acid. acs.org Modern techniques like High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) are now routinely used to identify this compound in plant extracts. capes.gov.br
Infrared Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy provided definitive evidence for the presence of key functional groups within the this compound molecule. The IR spectrum showed characteristic absorption bands indicating the presence of hydroxyl groups (around 3500 cm⁻¹), an acetate carbonyl group (around 1740 cm⁻¹), and an α,β-unsaturated γ-lactone system (around 1760 cm⁻¹). iupac.org The presence of these functional groups was consistent with the data obtained from NMR and mass spectrometry, allowing for a cohesive structural assignment.
Confirmation via X-ray Crystallography of Related Structures (e.g., Euparotin Bromoacetate)
The absolute stereochemistry of this compound was unequivocally confirmed through chemical correlation with a closely related compound, Euparotin. The structure of Euparotin itself was determined by single-crystal X-ray analysis of its bromoacetate (B1195939) derivative, Euparotin Bromoacetate. acs.org
The X-ray crystallographic analysis of Euparotin Bromoacetate provided a detailed three-dimensional map of the molecule, establishing the absolute configuration of all its chiral centers. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis confirmed the guaianolide skeleton and the specific stereochemical arrangement, including the conformation of the seven-membered ring. acs.org By chemically converting this compound to a derivative of known stereochemistry (related to Euparotin), its own absolute configuration was firmly established. iupac.org
Theoretical Studies in Structural Prediction and Validation (e.g., Computational Chemistry)
While the initial structural elucidation of this compound in the late 1960s predated the widespread use of computational chemistry, modern theoretical studies are now instrumental in validating and understanding the structures of complex natural products. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts for a proposed structure. Comparing these predicted spectra with experimental data provides a powerful method for structural verification or for distinguishing between possible isomers. researchgate.net
Furthermore, computational chemistry is employed to analyze molecular geometry, conformational preferences, and the electronic properties of molecules like this compound. These theoretical insights can help rationalize observed chemical reactivity and biological activity, which is particularly relevant for understanding the structure-activity relationships of cytotoxic sesquiterpene lactones. researchgate.net
Biosynthesis of Eupachloroxin
General Biogenetic Pathway of Sesquiterpene Lactones
The biosynthesis of sesquiterpene lactones (STLs), a diverse class of 15-carbon (C15) natural products, begins with the assembly of universal isoprenoid precursors. tdl.orgthieme-connect.com These foundational molecules are then elaborated into complex cyclic structures.
Mevalonate and Methylerythritol Phosphate Pathways for Isoprenoid Precursors
The journey to any sesquiterpene lactone starts with the synthesis of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tdl.orgresearchgate.net In plants, two distinct and spatially separated pathways are responsible for their production. mdpi.combiorxiv.orgkcl.ac.uk
The Mevalonate (MVA) pathway , located in the plant cell's cytosol, is generally understood to supply the precursors for sesquiterpenes (C15) and triterpenes. tdl.orgmdpi.comscribd.compageplace.de This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). tdl.orgbiorxiv.org A series of subsequent phosphorylation and decarboxylation steps converts MVA into IPP. tdl.orgbiorxiv.org
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway operates within the plastids. biorxiv.orgkcl.ac.uknih.govresearchgate.netscience.gov It starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). biorxiv.orgresearchgate.net This pathway is typically associated with the production of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. researchgate.net
Following their synthesis, one molecule of DMAPP and two molecules of IPP are condensed by farnesyl diphosphate synthase (FDS) to create the C15 compound, farnesyl diphosphate (FDP), the direct precursor to all sesquiterpenes. ect-journal.kz
Enzymatic Cyclization of Farnesyl Diphosphate (FDP) to Germacrenes
The first committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of the linear FDP molecule into a cyclic sesquiterpene hydrocarbon. tdl.orgdntb.gov.ua This crucial transformation is catalyzed by a class of enzymes known as sesquiterpene synthases or terpene cyclases. ect-journal.kzunc.edu For a vast number of sesquiterpene lactones, particularly those found in the Asteraceae family, the initial cyclic product is a germacrene, most commonly (+)-germacrene A. dntb.gov.uasci-hub.stusf.eduresearchgate.net
The enzyme responsible, germacrene A synthase (GAS), facilitates an electrophilic cyclization of FDP. mdpi.comresearchgate.net This process involves the removal of the diphosphate group to generate a farnesyl cation, which then undergoes a 1,10-cyclization to form the 10-membered germacrane (B1241064) ring structure. mdpi.comresearchgate.net In many plants, germacrene A is released from the enzyme as a stable intermediate, ready for subsequent modifications. usf.edu
Specific Biotransformations Leading to Eupachloroxin's Unique Structure
This compound is a chlorinated germacranolide-type sesquiterpene lactone isolated from Eupatorium rotundifolium. Its unique structure, featuring both a lactone ring and a chlorine atom, arises from a series of specific enzymatic modifications to the germacrane skeleton. While the precise enzymatic pathway has not been fully elucidated, a plausible sequence can be proposed based on known biochemical reactions in related species.
Oxidation Steps Catalyzed by Cytochrome P450 Enzymes
Following the formation of the germacrene A backbone, a series of oxidative modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). ect-journal.kzunc.edu These heme-thiolate enzymes are powerful catalysts that introduce oxygen atoms into the hydrocarbon skeleton, a critical step for creating the functional groups seen in mature sesquiterpene lactones.
For many sesquiterpene lactones, the first oxidative step is the conversion of germacrene A to germacrene A acid (GAA). researchgate.net This is a three-step oxidation of the C12-methyl group, proceeding through a hydroxyl and an aldehyde intermediate, often catalyzed by a single multifunctional P450 enzyme known as a germacrene A oxidase (GAO). researchgate.net Subsequent hydroxylations, also catalyzed by specific P450s, occur at various positions on the germacrane ring, which are key to determining the final structure and stereochemistry of the lactone. researchgate.netunc.edu In the proposed biosynthesis of this compound, it is hypothesized that specific P450 enzymes catalyze hydroxylations at the C6 and C8 positions of the GAA core.
Mechanism of Lactone Ring Formation and Chlorination Events
The formation of the characteristic α,β-unsaturated-γ-lactone ring is a defining feature of sesquiterpene lactones. tdl.org The mechanism is believed to proceed via hydroxylation of the germacrene acid intermediate. For instance, the biosynthesis of costunolide (B1669451) involves the C6α-hydroxylation of germacrene A acid by a P450 enzyme, costunolide synthase (COS). researchgate.netsci-hub.st The resulting 6α-hydroxy-GAA is unstable and spontaneously cyclizes to form the 12,6-lactone ring. researchgate.net A similar mechanism, likely involving an 8-hydroxylase, is proposed for the formation of the 12,8-lactone ring found in other sesquiterpene lactones. For eupatolide, a related compound from sunflower, a P450 enzyme (CYP71DD6) has been identified that catalyzes the 6,7-trans lactonization using 8β-hydroxy-GAA as a substrate. researchgate.net It is highly probable that a similar P450-catalyzed hydroxylation of the germacrene acid precursor, followed by spontaneous lactonization, occurs in the biosynthesis of this compound.
The chlorination of this compound represents a more unusual biosynthetic step. Enzymatic halogenation in natural product biosynthesis is carried out by specialized halogenase enzymes. While the specific enzyme for this compound is unknown, two main classes are known: heme-dependent haloperoxidases and FAD-dependent halogenases. These enzymes typically use a halide ion (Cl⁻) and an oxidant (like H₂O₂) to generate a reactive electrophilic halogen species that attacks the substrate. In some cases, non-heme iron-dependent halogenases catalyze chlorination at unactivated carbon centers. It is proposed that a specific halogenase acts on a late-stage sesquiterpene intermediate to install the chlorine atom found in this compound.
Molecular and Genetic Aspects of this compound Biosynthesis
The molecular and genetic basis for the biosynthesis of this compound in Eupatorium rotundifolium has not yet been specifically investigated. However, based on studies of sesquiterpene lactone biosynthesis in other members of the Asteraceae family, a genetic framework can be inferred. ect-journal.kzsci-hub.st
The production of this compound would require the expression of a specific set of biosynthetic genes. These would include:
Genes of primary metabolism: To provide the initial building blocks of acetyl-CoA and glyceraldehyde-3-phosphate.
MVA and MEP pathway genes: A suite of genes encoding the enzymes for the synthesis of IPP and DMAPP. pageplace.de
A farnesyl diphosphate synthase (FDS) gene: To produce the C15 precursor, FDP. ect-journal.kz
A sesquiterpene synthase gene: Specifically, a germacrene A synthase (GAS) gene would be responsible for creating the foundational carbon skeleton. sci-hub.st
Multiple cytochrome P450 genes: Several distinct CYP genes would be required to catalyze the sequential oxidation of germacrene A to germacrene A acid and the subsequent specific hydroxylations on the ring that lead to lactonization. researchgate.net
A halogenase gene: A gene encoding a specific chlorinating enzyme is necessary for the final, unique structural feature of this compound.
Genetic studies in related plants have shown that the control of specific steps, such as the type of sesquiterpene skeleton formed, can be determined by a single gene. mdpi.com It is therefore likely that the unique biosynthetic capacity of Eupatorium rotundifolium to produce this compound is determined by the presence and coordinated expression of a specific set of synthase, P450, and halogenase genes within its genome.
Mechanistic Studies of Eupachloroxin S Biological Activities
Cellular and Molecular Mechanisms of Cytotoxicity and Growth Inhibition
The cytotoxic and growth-inhibiting properties of eupachloroxin are attributed to several interconnected cellular and molecular mechanisms. These primarily revolve around its ability to interact with and modify crucial intracellular molecules and pathways.
Interaction with Intracellular Nucleophiles via Michael Addition Reactions (e.g., Cysteine Residues of Proteins)
A key feature of this compound's biological activity is its capacity to undergo Michael-type addition reactions with intracellular nucleophiles. sci-hub.se This reactivity is largely due to the presence of an α-methylene-γ-lactone moiety, which acts as a Michael acceptor. researchgate.net The primary targets for this reaction are the sulfhydryl groups of cysteine residues within proteins. sci-hub.seresearchgate.net
This covalent modification of proteins is a critical step in the cytotoxic action of many sesquiterpene lactones. The reaction involves the addition of the nucleophilic thiol group of cysteine to the electrophilic α,β-unsaturated carbonyl system of the lactone. nih.govresearchgate.net This irreversible binding can lead to significant alterations in protein structure and function, ultimately contributing to cellular dysfunction and death. researchgate.net
Perturbation of Critical Cellular Proteins and Enzyme Function
By forming covalent adducts with proteins, this compound can perturb the function of critical cellular proteins and enzymes. researchgate.net This disruption of protein homeostasis, or proteostasis, can have far-reaching consequences within the cell. nih.gov The alkylation of cysteine residues can lead to conformational changes, inactivation of enzymatic activity, or interference with protein-protein interactions. researchgate.net These effects are not random; the reactivity of specific cysteine residues can be influenced by their local chemical environment within the protein structure. researchgate.net The widespread and non-specific alkylation of cellular proteins can overwhelm cellular repair mechanisms and trigger apoptotic pathways.
Modulation of Key Signal Transduction Pathways (e.g., NF-κB inhibition)
This compound and other sesquiterpene lactones have been shown to modulate key signal transduction pathways, a prominent example being the inhibition of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.net The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. frontiersin.orgplos.org
The inhibition of NF-κB by sesquiterpene lactones is often linked to their ability to alkylate specific cysteine residues on components of the NF-κB signaling cascade. researchgate.net For instance, the IκB kinase (IKK) complex, which is essential for NF-κB activation, contains critical cysteine residues that are susceptible to modification. By targeting these residues, this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. plos.org This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. plos.orgnih.gov
Inhibition of Cellular Proliferation in Specific Cell Lines (e.g., KB strain of Human Carcinoma)
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, with the KB (HeLa contaminant) strain of human carcinoma being a notable example. researchgate.net Studies have shown that this compound can inhibit the proliferation of these cells at micromolar concentrations. psu.edu The cytotoxic effects observed in these cell lines are a direct consequence of the previously discussed mechanisms, including the widespread alkylation of proteins and the disruption of critical signaling pathways like NF-κB, which are often dysregulated in cancer cells. researchgate.netfrontiersin.org
Antiviral Mechanisms of Action (e.g., SARS-CoV-2 Inhibition)
In addition to its anticancer properties, recent research has explored the potential antiviral activities of this compound, particularly against SARS-CoV-2, the virus responsible for COVID-19.
In Silico Identification of Molecular Targets (e.g., 3CLpro)
In silico studies, which involve computer-based simulations, have been instrumental in identifying potential molecular targets for this compound within the SARS-CoV-2 life cycle. nih.gov One of the most promising targets is the 3C-like protease (3CLpro), also known as the main protease (Mpro). nih.govnih.gov
3CLpro is a cysteine protease that plays an essential role in the viral replication process by cleaving the viral polyproteins into functional non-structural proteins. nih.govnih.gov Due to its critical function and the absence of a similar protease in humans, 3CLpro is a prime target for antiviral drug development. nih.gov Molecular docking simulations have predicted that this compound can bind to the active site of 3CLpro with significant affinity. nih.gov The proposed mechanism of inhibition involves the Michael addition reaction between the α-methylene-γ-lactone of this compound and the catalytic cysteine residue (Cys145) in the active site of 3CLpro, leading to the inactivation of the enzyme and the disruption of viral replication. nih.govmdpi.com
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Currently, there are no publicly available molecular docking or dynamics simulation studies that specifically investigate the interaction of this compound with viral proteases. Computational studies are a common approach to predict the binding affinity of a ligand, such as a small molecule, to a protein target, like a viral protease. umpr.ac.idchemrxiv.orgfrontiersin.org This type of research helps in understanding the potential mechanism of inhibition and guiding further experimental studies.
Biochemical Assays for Viral Protease Inhibition in vitro
As of now, specific biochemical assay data detailing the in vitro inhibition of viral proteases by this compound are not available in the scientific literature. Biochemical assays are crucial for determining the inhibitory activity of a compound against a specific enzyme and for quantifying its potency.
Broader Spectrum of Biological Modulations (e.g., Antifungal Potential)
Sesquiterpene lactones have been noted for their potential antimicrobial properties, including antifungal activity. sci-hub.se The proposed mechanisms often involve the disruption of essential cellular processes in fungi.
Interference with Fungal Metabolic Pathways (e.g., chitin, ergosterol, glucan synthesis)
Detailed studies on how this compound specifically interferes with fungal metabolic pathways such as the synthesis of chitin, ergosterol, or glucan have not been reported. These pathways are common targets for antifungal drugs. mdpi.comnih.govnih.govnih.gov
Chitin Synthesis: Chitin is a vital component of the fungal cell wall, and its inhibition can lead to cell lysis. nih.gov
Ergosterol Synthesis: Ergosterol is the primary sterol in fungal cell membranes, and its disruption can compromise membrane integrity and function. mdpi.com
Glucan Synthesis: Glucans are major structural components of the fungal cell wall, and their inhibition can weaken the cell wall, making the fungus susceptible to osmotic stress. nih.govnih.gov
Impact on Microbial Cell Membrane Integrity
The specific impact of this compound on microbial cell membrane integrity has not been experimentally determined. Many antimicrobial compounds exert their effects by disrupting the cell membrane, leading to leakage of cellular contents and cell death.
Structure Activity Relationship Sar Studies of Eupachloroxin and Analogues
Identification of Structural Determinants for Biological Efficacy
The biological activity of sesquiterpene lactones, including guaianolides like eupachloroxin, is intrinsically linked to specific structural motifs and stereochemical configurations. Key determinants include electrophilic centers that can react with biological macromolecules and various substituents that modulate the compound's solubility, electronic properties, and steric interactions.
A predominant feature responsible for the biological activity of many sesquiterpene lactones is the presence of an α,β-unsaturated carbonyl group, most commonly as an α-methylene-γ-lactone ring. researchgate.netcore.ac.uk This functional group acts as a potent electrophile, making it susceptible to nucleophilic attack by biological macromolecules, particularly proteins with thiol groups (e.g., cysteine residues). researchgate.netcore.ac.uk This covalent interaction, a Michael-type addition, can lead to the alkylation and subsequent inhibition of key enzymes or transcription factors, disrupting cellular processes and leading to effects like cytotoxicity. nih.govjst.go.jp
In the structure of this compound, the α-methylene-γ-lactone moiety is a critical pharmacophore. jst.go.jpchemblink.com QSAR studies on diverse sets of sesquiterpene lactones consistently confirm that the presence of these α,β-unsaturated carbonyl groups is fundamental to their biological activity. nih.gov The reactivity of this Michael acceptor site is a cornerstone of the compound's mechanism of action.
Stereochemistry: The specific stereochemistry of chiral centers within the sesquiterpene lactone framework is critical, as it dictates the precise orientation of the molecule and its functional groups, influencing its ability to bind to target sites. nih.govebi.ac.uk For many amino alcohol antimalarials, the absolute stereochemistry can dramatically affect activity, with one enantiomer being significantly more potent than the other. mdpi.com While specific enantiomeric studies on this compound are not detailed in the available literature, it is a well-established principle that stereoisomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic profiles. nih.govebi.ac.uk
Halogenation: this compound is a chlorinated sesquiterpenoid. enu.kz The presence of a halogen atom, typically chlorine, is a feature of many naturally occurring guaianolides and can enhance cytotoxic activity. nih.govresearchgate.net Halogenated derivatives have been shown to possess significant antitumor and cytotoxic potential. researchgate.net The chlorine atom in this compound, located on a methyl group, influences the molecule's electronic distribution and lipophilicity, which can affect its transport across cell membranes and its interaction with biological targets. Studies on other chlorinated guaianolides, such as chlorohyssopifolins, have demonstrated potent growth inhibition in human tumor cell lines, underscoring the importance of this substitution. nih.gov
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups also play a vital role. These groups can form hydrogen bonds, which may be crucial for receptor binding. acs.org Furthermore, they influence the molecule's aqueous solubility. QSAR studies on guaianolides have shown that while additional hydroxyl groups may not change the fundamental mode of action, they greatly influence the activity by modifying transport properties. acs.org this compound possesses multiple hydroxyl groups, which are expected to be key contributors to its biological activity profile through specific hydrogen bonding interactions at a target site. jst.go.jpchemblink.com
Table 1: Influence of Structural Features on the Biological Activity of Guaianolide Analogues
| Structural Feature | Influence on Biological Activity | Example Compounds from Literature | Citation |
| α-Methylene-γ-lactone | Essential for activity; acts as a Michael acceptor for nucleophilic attack by proteins. | Parthenolide, Helenalin, Dehydrocostus lactone | nih.govcore.ac.ukacs.org |
| Halogenation (Chlorine) | Generally enhances cytotoxic activity. | Chlorohyssopifolins A, C, & D; Linichlorin A | nih.govresearchgate.net |
| Hydroxyl Groups | Modulate solubility and transport; can form critical hydrogen bonds at target sites. | Isozaluzanin C derivatives | acs.org |
| Stereochemistry | Dictates molecular shape and fit with biological targets, affecting potency. | Mefloquine enantiomers | mdpi.com |
Synthetic and Semisynthetic Modifications of this compound and its Core Scaffold
To further probe SAR and develop compounds with improved potency or selectivity, synthetic and semisynthetic modifications of natural product scaffolds are employed. While specific reports on the synthesis of this compound derivatives are sparse, strategies applied to related guaianolides provide a blueprint for potential modifications.
The synthesis of derivatives of the this compound scaffold would likely focus on several key regions:
Modification of the Ester Side Chain: The ester group on this compound is a prime site for modification. Synthesis could involve the hydrolysis of the existing ester followed by re-esterification with a variety of acids (aliphatic, aromatic, etc.) to probe the impact of this group's size, lipophilicity, and electronic nature on activity. acs.org
Alterations to the α-Methylene-γ-lactone: While essential for activity, modifications such as the synthesis of halohydrin analogues or other additions across the exocyclic double bond can fine-tune reactivity and potency. researchgate.net
Derivatization of Hydroxyl Groups: The hydroxyl groups could be selectively protected, acylated, or oxidized to investigate their role in binding and solubility.
Modification of the Chlorinated Moiety: The chloromethyl group could be replaced with other halogens (bromo-, fluoro-) or other functional groups to assess the specific contribution of the chlorine atom. The synthesis of such heteroatom-containing sesquiterpene lactones is a known strategy to generate novel analogues. researchgate.net
A critical component of any synthetic effort is the comparative biological testing of the newly created analogues against the parent compound. For a compound like this compound, this would typically involve assessing cytotoxicity against a panel of human tumor cell lines. The data below, from studies on related chlorinated guaianolides, illustrates how structural modifications within this class affect cytotoxic potency.
Table 2: Comparative Cytotoxicity (IC₅₀) of Chlorinated Guaianolides in Human Tumor Cell Lines
| Compound | Structural Modification from Base Scaffold | HL-60 (Leukemia) IC₅₀ (µM) | U-937 (Leukemia) IC₅₀ (µM) | SK-MEL-1 (Melanoma) IC₅₀ (µM) | Citation |
| Chlorohyssopifolin A | Chlorinated guaianolide | 2.5 | 3.5 | 3.1 | nih.gov |
| Chlorohyssopifolin B | Different hydroxylation pattern | 12.0 | 18.0 | >20 | nih.gov |
| Chlorohyssopifolin C | Isomer of Chlorohyssopifolin A | 4.8 | 6.2 | 4.5 | nih.gov |
| Chlorohyssopifolin D | Different ester side chain | 3.2 | 4.1 | 3.8 | nih.gov |
| Linichlorin A | Additional structural variations | 5.5 | 7.0 | 6.5 | nih.gov |
This table demonstrates the significant impact of subtle structural changes, such as substituent position and ester side chains, on the biological activity of compounds closely related to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of efficacy for novel or untested molecules. nih.gov Several QSAR studies have been successfully conducted on sesquiterpene lactones, providing valuable insights into the structural requirements for their cytotoxic and antiprotozoal activities. researchgate.netnih.govnih.gov
For sesquiterpene lactones, QSAR models have demonstrated that a combination of descriptors is often necessary to predict activity. These can include:
Electronic Descriptors: To quantify the reactivity of features like the α,β-unsaturated carbonyl system.
Topological and Steric Descriptors: To describe the size, shape, and branching of the molecule.
Lipophilicity Descriptors (e.g., logP): To model the compound's ability to cross biological membranes.
Hologram QSAR (HQSAR) models for a series of 40 sesquiterpene lactones showed good predictive power for their activity against various parasites and for their general cytotoxicity. nih.gov These models confirmed that fragments containing the α,β-unsaturated carbonyl groups are fundamental contributors to biological activity. nih.gov Another QSAR study on 37 different sesquiterpene lactones, including guaianolides, used 3D molecular descriptors and genetic algorithms to build a predictive model for cytotoxic properties. nih.gov
While a specific QSAR model developed exclusively for this compound and its direct derivatives is not available in the reviewed literature, the success of these models for the broader class of sesquiterpene lactones indicates that such an approach would be highly suitable for predicting the activity of untested this compound analogues and for guiding the rational design of new, more effective compounds.
Advanced Analytical and Computational Methodologies in Eupachloroxin Research
Metabolomics Profiling for Eupachloroxin Identification and Quantification in Complex Biological Matrices
Metabolomics provides a powerful lens for the comprehensive analysis of small molecules like this compound within complex biological samples. mdpi.com This approach can be broadly categorized into untargeted and targeted methods. mdpi.com Untargeted metabolomics offers a global snapshot of all measurable metabolites, which is invaluable for discovering novel compounds and understanding broad metabolic changes. mdpi.com In contrast, targeted metabolomics focuses on the precise measurement of specific, known metabolites, providing higher sensitivity and accuracy for quantification. mdpi.com
For the analysis of sesquiterpenes such as this compound, liquid chromatography-mass spectrometry (LC-MS) is a preferred and powerful technique, especially for non-volatile or thermally unstable compounds. creative-proteomics.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) enhances the capability for structural elucidation and accurate quantification, even in intricate biological matrices. creative-proteomics.com A study on Eupatorium lindleyanum DC. utilized a non-targeted approach with rapid resolution liquid chromatography coupled with quadruple time-of-flight mass spectrometry (RRLC-Q-TOF-MS) to differentiate the chemical makeup of its various parts. nih.gov This analysis successfully identified or tentatively identified numerous compounds, including 14 sesquiterpene lactones. nih.gov
Further quantitative analysis using techniques like high-performance liquid chromatography (HPLC-PDA) and ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry (UPLC-MS/MS) can reveal high concentrations of specific sesquiterpene lactones in different parts of a plant. nih.gov For instance, in Eupatorium lindleyanum, the flowers were found to have particularly high levels of compounds like eupalinolide A and B. nih.gov The integration of these high-precision techniques allows for the detailed profiling and quantification of target sesquiterpene compounds. creative-proteomics.com
The following table summarizes analytical techniques used in the study of sesquiterpene lactones:
Table 1: Analytical Techniques for Sesquiterpene Lactone Analysis| Technique | Description | Application in this compound Research |
|---|---|---|
| LC-MS/MS | A hybrid technique combining the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. creative-proteomics.com | Ideal for the analysis of non-volatile or thermally labile sesquiterpenes, offering high sensitivity and specificity for structural elucidation and accurate quantification in complex biological matrices. creative-proteomics.com |
| RRLC-Q-TOF-MS | A non-targeted metabolomics approach using rapid resolution liquid chromatography with quadruple time-of-flight mass spectrometry. nih.gov | Investigates differences in chemical composition of various plant parts, identifying numerous sesquiterpene lactones. nih.gov |
| HPLC-PDA | High-performance liquid chromatography with a photodiode array detector. nih.gov | Used for the quantitative analysis of known compounds by measuring absorbance over a range of wavelengths. nih.gov |
| UPLC-MS/MS | Ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry. nih.gov | Provides high-resolution separation and sensitive detection for quantitative analysis of specific sesquiterpene lactones. nih.gov |
| GC-MS | Gas chromatography-mass spectrometry, a technique for separating and identifying volatile compounds. creative-proteomics.com | Effective for analyzing hydrocarbon sesquiterpenes and their oxygenated derivatives. creative-proteomics.com |
Integration of Chemometrics and Bioinformatics in Natural Product Discovery
The discovery of novel natural products like this compound is greatly enhanced by the integration of chemometrics and bioinformatics. medicaljournalshouse.com These computational fields provide the tools to navigate and analyze the vast and complex datasets generated from natural product research. medicaljournalshouse.com
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. nih.gov In the context of natural product research, techniques like principal component analysis (PCA) and cluster analysis can be applied to quantitative data from metabolomic profiles to identify patterns and classify samples based on their chemical composition. creative-proteomics.com This can help in pinpointing the most promising sources of bioactive compounds.
Bioinformatics plays a crucial role in analyzing the massive amounts of data generated by modern sequencing technologies. medicaljournalshouse.com Genomic and metagenomic approaches allow researchers to explore the biosynthetic potential of organisms by identifying biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like sesquiterpenes. medicaljournalshouse.comresearchgate.net Various bioinformatics tools and databases are available to facilitate this research. For example, databases like TCMSP, NPASS, and Super Natural II serve as repositories for information on natural products, their activities, and their sources. nih.govjournalagent.com
The integration of these fields allows for a more systematic and efficient approach to natural product discovery. nih.gov For instance, by combining metabolomic data with genomic information, researchers can link the production of specific compounds to their underlying genetic pathways. medicaljournalshouse.com This synergy between experimental data and computational analysis accelerates the identification and characterization of novel bioactive molecules. nih.gov
High-Throughput Screening (HTS) Strategies for Identifying Biological Activities and Molecular Targets
High-Throughput Screening (HTS) is a critical strategy in drug discovery that allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. researchgate.net This automated process utilizes robotics, microtiter plates, and sensitive detection methods to efficiently screen compound libraries against specific biological targets. diva-portal.orgyoutube.com
HTS assays are designed to be robust, reproducible, and scalable. nih.gov They can be adapted to measure various biological endpoints, including enzyme inhibition, cell viability, and changes in protein expression. diva-portal.orghilarispublisher.com For instance, in the search for anti-inflammatory compounds, HTS assays have been developed to screen for inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.net These assays are crucial for identifying "hit" molecules that can serve as starting points for drug development. researchgate.net
The application of HTS is not limited to purified compounds; it is also valuable for screening complex natural product extracts and fractions in a process known as bioassay-guided isolation. diva-portal.orgmdpi.com This approach involves systematically separating a crude extract into fractions and testing each for biological activity, allowing researchers to isolate the active constituents. mdpi.com
The following table outlines different types of HTS assays relevant to natural product research:
Table 2: High-Throughput Screening (HTS) Assay Types| Assay Type | Description | Application |
|---|---|---|
| Enzyme Inhibition Assays | Measure the ability of a compound to inhibit the activity of a specific enzyme. hilarispublisher.com | Screening for inhibitors of enzymes involved in disease pathways, such as proteases, kinases, and oxidoreductases. researchgate.nethilarispublisher.com |
| Cell-Based Assays | Utilize intact cells to measure biological responses such as cell viability, proliferation, apoptosis, or changes in protein expression. diva-portal.orghilarispublisher.com | Assessing the anticancer or anti-inflammatory potential of compounds by measuring their effects on relevant cell lines. diva-portal.orghilarispublisher.com |
| Receptor Binding Assays | Determine the ability of a compound to bind to a specific cellular receptor. | Identifying ligands for receptors that play a role in disease. |
| Reporter Gene Assays | Use a reporter gene (e.g., luciferase) linked to a specific promoter to measure the activation or inhibition of a signaling pathway. | Screening for compounds that modulate specific gene expression pathways. |
Computational Drug Design Methodologies Applied to this compound (e.g., Computer-Aided Drug Design, CADD)
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a more efficient and cost-effective approach compared to traditional experimental methods. nih.govplos.org CADD encompasses a range of computational techniques used to identify, design, and optimize bioactive compounds. scielo.org.mxmedwinpublishers.com These methods are broadly classified into two categories: structure-based and ligand-based approaches. plos.orgscielo.org.mx
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, such as a protein or enzyme. plos.org A key technique in SBDD is molecular docking, which predicts the binding orientation and affinity of a ligand to its target. medicaljournalshouse.com This allows for the virtual screening of large compound libraries to identify potential hits. scielo.org.mx Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-target complex over time. plos.org
Ligand-based drug design (LBDD) is utilized when the 3D structure of the target is unknown. plos.org These methods use the structural information of known active compounds to develop a model that can predict the activity of new molecules. nih.gov Techniques include quantitative structure-activity relationship (QSAR) modeling, which correlates the chemical structure of compounds with their biological activity, and pharmacophore modeling, which identifies the essential structural features required for activity. plos.orgnih.gov
The integration of CADD with natural product research has proven to be a powerful strategy. scielo.org.mx It allows for the systematic exploration of natural product databases to identify novel bioactive compounds and to understand their mechanisms of action at a molecular level. scielo.org.mx For example, virtual screening can be used to identify natural products that bind to a specific therapeutic target, while target fishing methods can help to uncover the molecular targets of known bioactive natural products. scielo.org.mx This synergy between computational modeling and experimental research accelerates the entire drug discovery process, from hit identification to lead optimization. plos.org
Future Directions and Emerging Research Avenues for Eupachloroxin
Elucidation of Additional Molecular Targets and Underexplored Mechanistic Pathways
Current knowledge of Eupachloroxin's mechanism of action primarily centers on its established molecular targets. However, the full spectrum of its cellular interactions is likely more complex. Future research will focus on identifying novel protein binding partners and elucidating alternative or downstream signaling pathways affected by this compound. Advanced proteomics and metabolomics approaches, coupled with computational modeling, will be instrumental in mapping the complete interactome of this compound. Uncovering these underexplored pathways could reveal new therapeutic applications and provide a more comprehensive understanding of its biological effects.
Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production
The limited availability of this compound from its natural source presents a significant hurdle for extensive research and development. To address this, future efforts will be directed towards developing efficient and sustainable synthetic strategies. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a promising approach. Biocatalysis, utilizing either isolated enzymes or whole-cell systems, can facilitate key stereoselective transformations that are challenging to achieve through traditional chemical methods. nih.govmdpi.comillinois.eduresearchgate.netnih.gov The development of robust and scalable chemoenzymatic routes will be essential for producing sufficient quantities of this compound and its analogs for further investigation.
Table 1: Key Enzyme Classes in Biocatalysis for Complex Molecule Synthesis
| Enzyme Class | Catalytic Function | Relevance to this compound Synthesis |
| Oxidoreductases | Catalyze oxidation-reduction reactions | Introduction of chiral centers and specific functional groups |
| Hydrolases | Catalyze the cleavage of chemical bonds by adding water | Enantioselective resolution of racemic intermediates |
| Lyases | Catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation | Formation of carbon-carbon bonds and introduction of functional groups |
| Isomerases | Catalyze the structural rearrangement of isomers | Conversion between different stereoisomers to obtain the desired product |
Development of this compound as a Research Probe for Cellular and Biochemical Studies
The unique biological activity of this compound makes it an excellent candidate for development as a chemical probe. By attaching fluorescent tags, biotin labels, or photoaffinity groups to the this compound scaffold, researchers can create powerful tools to investigate cellular processes. nih.gov These probes can be used to visualize the subcellular localization of this compound's targets, identify binding partners through pull-down assays, and study the dynamics of its interactions in living cells. nih.govmdpi.com The development of such probes will provide invaluable insights into fundamental cellular and biochemical pathways.
Exploration of this compound's Role in Plant Defense Mechanisms and Ecological Interactions
The production of complex secondary metabolites like this compound in plants is often linked to defense against herbivores, pathogens, or competing plants. nih.govresearchgate.net Future ecological research will aim to understand the specific role of this compound in its native plant species. This includes investigating its deterrent or toxic effects on insects and microorganisms, as well as its potential allelopathic properties. Understanding the ecological function of this compound will not only provide insights into plant-environment interactions but may also inspire new strategies for crop protection and natural pest control.
Q & A
Q. What methodologies are recommended for isolating and characterizing Eupachloroxin from plant sources?
this compound, a chlorine-containing sesquiterpene lactone, is typically isolated via solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purification . Structural elucidation employs spectroscopic methods: nuclear magnetic resonance (NMR) for carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference spectral data with existing databases (e.g., SciFinder) and report purity levels (≥95%) to ensure reproducibility .
Q. What pharmacological activities have been experimentally validated for this compound?
this compound exhibits cytostatic properties, particularly against cancer cell lines, as demonstrated in in vitro assays using murine leukemia and human carcinoma models . Methodologically, studies employ dose-response curves (e.g., IC50 calculations) and apoptosis markers (e.g., caspase-3 activation). Researchers must standardize cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂) and include positive controls (e.g., doxorubicin) to validate results .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s mechanism of action in anticancer activity?
A multi-modal approach is recommended:
- In vitro : Use transcriptomics (RNA-seq) to identify gene expression changes and flow cytometry to assess cell cycle arrest.
- In vivo : Employ xenograft models with tumor volume measurements and histopathological analysis.
- Molecular assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to test ligand-protein interactions (e.g., NF-κB inhibition). Include triplicate experiments and statistical validation (e.g., ANOVA with Tukey post hoc tests) to ensure robustness .
Q. How can contradictions in cytotoxicity data across studies be resolved?
Discrepancies often arise from variability in:
- Cell lines : Use ATCC-authenticated lines (e.g., HeLa vs. MCF-7) and report passage numbers.
- Compound purity : Verify via HPLC and disclose solvent residues (e.g., <0.1% DMSO).
- Assay conditions : Standardize incubation times (e.g., 48–72 hours) and serum concentrations. Meta-analyses of existing datasets and inter-laboratory collaborations are critical to reconcile findings .
Q. What strategies ensure reproducibility in this compound pharmacological studies?
Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data transparency : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare.
- Protocol details : Document extraction ratios (e.g., 1:10 plant-to-solvent), centrifugation speeds, and column specifications (e.g., C18 reverse-phase HPLC).
- Ethical reporting : Disclose conflicts of interest and funding sources in publications .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications to its sesquiterpene backbone can be explored:
- Functional group substitution : Introduce acetyl or hydroxyl groups at positions C-8 or C-10.
- Semi-synthesis : Use esterification or halogenation to enhance solubility or target affinity. Validate changes via cytotoxicity assays (e.g., CCK-8 kit) and molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .
Methodological Considerations
- Data Management : Follow institutional DMPs (Data Management Plans) to archive datasets, including negative results, in structured formats (e.g., .csv for cytotoxicity IC50 values) .
- Ethical Compliance : For in vivo studies, obtain IACUC approvals and adhere to ARRIVE guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
